molecular formula C20H30O5 B127567 19R-hydroxy-PGA2

19R-hydroxy-PGA2

Cat. No. B127567
M. Wt: 350.4 g/mol
InChI Key: RXYQCXVUMLSFHM-HCLDBPGNSA-N
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Description

19®-hydroxy Prostaglandin A2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. 19®-hydroxy Prostaglandin A2 is a specific isomer of Prostaglandin A2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R-configuration.

Scientific Research Applications

19®-hydroxy Prostaglandin A2 has a wide range of scientific research applications:

Mechanism of Action

19®-hydroxy Prostaglandin A2 exerts its effects by binding to specific prostaglandin receptors, which are G-protein-coupled receptors located on the cell surface. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+) cascades. These pathways regulate various cellular functions, such as inflammation, pain perception, and vascular tone .

Safety and Hazards

The safety and hazards of 19R-hydroxy-PGA2 are not well-documented .

Future Directions

The future directions of research on 19R-hydroxy-PGA2 are not well-documented .

Biochemical Analysis

Biochemical Properties

19®-hydroxy Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for Nur77, a transcription factor belonging to the NR4A subfamily of nuclear hormone receptors . This interaction involves the formation of a covalent adduct between the endocyclic β-carbon, C9, of 19®-hydroxy Prostaglandin A2 and Cys566 in the receptor’s ligand-binding domain .

Cellular Effects

The effects of 19®-hydroxy Prostaglandin A2 on cells are diverse and complex. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce Nur77 transcriptional activity

Molecular Mechanism

The molecular mechanism of 19®-hydroxy Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to Nur77 and induces its transcriptional activity . This interaction involves a covalent bond formation, indicating a direct molecular interaction between 19®-hydroxy Prostaglandin A2 and Nur77 .

Metabolic Pathways

19®-hydroxy Prostaglandin A2 is involved in the prostaglandin synthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19®-hydroxy Prostaglandin A2 typically involves multiple steps, starting from commercially available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield. The process often includes key steps such as organocatalytic domino-aldol reactions, Mizoroki-Heck reactions, Wittig reactions, and oxidation-decarboxylation sequences .

Industrial Production Methods

Industrial production of 19®-hydroxy Prostaglandin A2 may involve large-scale chemoenzymatic synthesis, utilizing biocatalysts to enhance reaction efficiency and selectivity. The use of biocatalysts, such as Baeyer-Villiger monooxygenases and ketoreductases, allows for the stereoselective oxidation and reduction of key intermediates under mild conditions .

Chemical Reactions Analysis

Types of Reactions

19®-hydroxy Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19®-hydroxy Prostaglandin A2 can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin A2: Lacks the hydroxyl group at the 19th carbon position.

    Prostaglandin E2: Contains a different functional group at the 9th carbon position.

    Prostaglandin F2α: Has a hydroxyl group at the 9th and 11th carbon positions.

Uniqueness

19®-hydroxy Prostaglandin A2 is unique due to the presence of the hydroxyl group at the 19th carbon position in the R-configuration, which imparts distinct biological activities and receptor binding affinities compared to other prostaglandins .

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYQCXVUMLSFHM-HCLDBPGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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